

Characterization of Citric Acid Isopropyl Ether by NMR: A Comparative Guide

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Compound of Interest		
Compound Name:	Citric acid isopropyl ether	
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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of triisopropyl citrate, the triester of citric acid and isopropanol. For comparative purposes, this guide also includes data for the corresponding mono- and diisopropyl esters. The information is intended for researchers, scientists, and professionals in drug development who require detailed structural elucidation and purity assessment of these compounds.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for triisopropyl citrate and its related mono- and diisopropyl esters. This data is critical for identifying the specific ester and assessing its purity. The isomers of the mono- and diesters are distinguished by the position of the isopropyl group(s) on the citrate backbone.[1]

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Isopropyl Citrates



Compound	CH₃ (isopropyl)	CH (isopropyl)	CH₂ (citrate)	
Triisopropyl Citrate	1.22 (d, 18H)	5.00 (sept, 3H)	2.79 (s, 4H)	
1,2-Diisopropyl Citrate	1.23 (d, 6H), 1.25 (d, 6H)	5.03 (sept, 2H)	2.80 (d, 2H), 2.91 (d, 2H)	
1,3-Diisopropyl Citrate	1.22 (d, 12H)	5.00 (sept, 2H)	2.71 (s, 4H)	
1-Monoisopropyl Citrate	1.24 (d, 6H)	5.04 (sept, 1H)	2.75 (d, 2H), 2.86 (d, 2H)	
2-Monoisopropyl Citrate	1.26 (d, 6H)	5.08 (sept, 1H)	2.87 (s, 4H)	

Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard. Multiplicities are denoted as s (singlet), d (doublet), and sept (septet). The number of protons (H) is indicated.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Isopropyl Citrates



Compoun d	C=O (ester)	C=O (acid)	C-O (quat.)	CH ₂	СН	СН₃
Triisopropy I Citrate	169.5, 172.4	-	72.8	42.8	68.0	21.7
1,2- Diisopropyl Citrate	169.8, 172.0	176.3	73.5	42.9	68.3, 69.2	21.7, 21.8
1,3- Diisopropyl Citrate	170.1	176.5	73.1	43.4	67.9	21.8
1- Monoisopr opyl Citrate	170.4	176.3, 177.0	73.9	43.1	68.4	21.8
2- Monoisopr opyl Citrate	172.5	173.4	73.3	43.6	69.6	21.7

Note: Chemical shifts are reported in parts per million (ppm). "quat." refers to the quaternary carbon of the citrate backbone.

Experimental Protocol for NMR Analysis

This section details a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for citric acid isopropyl ethers.

- 1. Sample Preparation
- Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these compounds. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used.
- Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.



- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
- Filtration: Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.
- 2. NMR Spectrometer Setup and Data Acquisition
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
- 1H NMR Acquisition Parameters (Typical):

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

Spectral Width: 0-15 ppm

- ¹³C NMR Acquisition Parameters (Typical):
 - Technique: Proton-decoupled (¹³C{¹H}) for simplified spectra with single lines for each unique carbon.

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

 Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

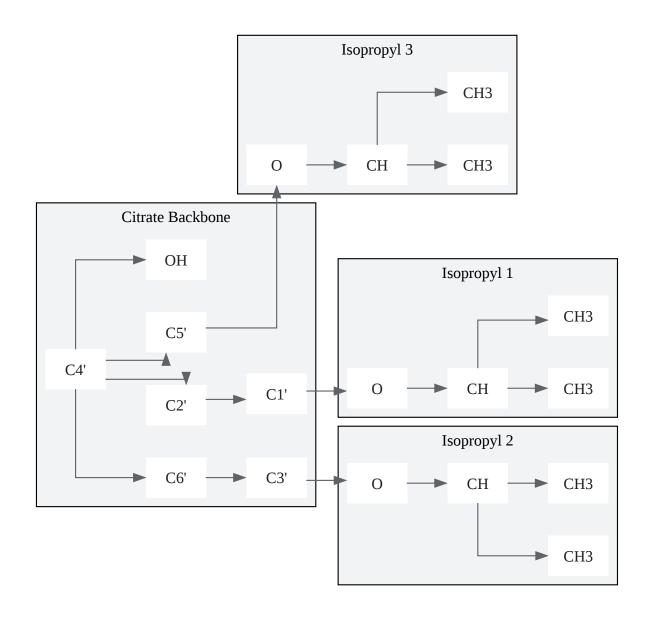


- Spectral Width: 0-220 ppm
- 3. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

Visualization of Triisopropyl Citrate

The following diagrams illustrate the chemical structure and a logical workflow for the characterization of triisopropyl citrate.

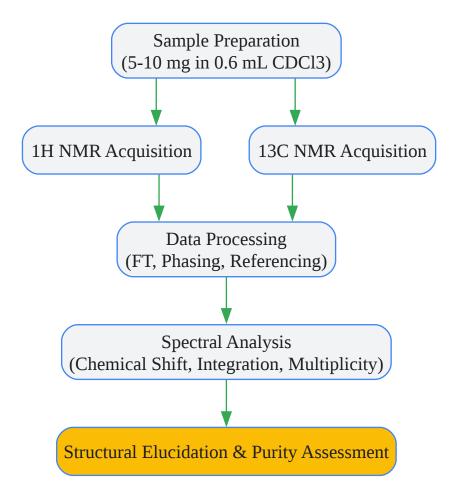




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Caption: Chemical structure of triisopropyl citrate.





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Caption: Experimental workflow for NMR characterization.

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References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]
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